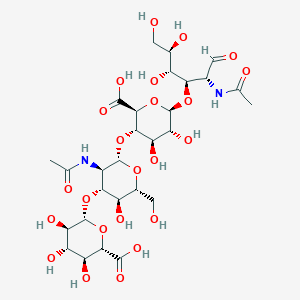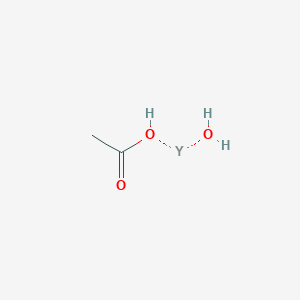
Acetic acid;yttrium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;yttrium;hydrate, also known as yttrium(III) acetate tetrahydrate, is a chemical compound consisting of yttrium ions coordinated with acetate ions and water molecules. This compound is part of the broader category of yttrium compounds, which are known for their unique properties and applications in various fields, including materials science and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;yttrium;hydrate typically involves the reaction of yttrium oxide or yttrium hydroxide with acetic acid. The reaction is carried out in an aqueous medium, where yttrium oxide or hydroxide is dissolved in acetic acid, leading to the formation of yttrium acetate. The reaction can be represented as follows:
Y2O3+6CH3COOH→2Y(CH3COO)3+3H2O
The resulting yttrium acetate is then crystallized from the solution to obtain yttrium(III) acetate tetrahydrate.
Industrial Production Methods
Industrial production of yttrium(III) acetate tetrahydrate follows similar synthetic routes but on a larger scale. The process involves the controlled reaction of yttrium oxide with acetic acid in large reactors, followed by crystallization and purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;yttrium;hydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, yttrium acetate can hydrolyze to form yttrium hydroxide and acetic acid.
Complexation: Yttrium ions can form complexes with various ligands, such as phosphates and oxalates.
Thermal Decomposition: Upon heating, yttrium acetate decomposes to form yttrium oxide, releasing acetic acid and water.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Ligands such as phosphates and oxalates are used under controlled pH conditions.
Thermal Decomposition: The compound is heated to temperatures above 300°C to induce decomposition.
Major Products Formed
Hydrolysis: Yttrium hydroxide and acetic acid.
Complexation: Various yttrium-ligand complexes.
Thermal Decomposition: Yttrium oxide, acetic acid, and water.
Scientific Research Applications
Acetic acid;yttrium;hydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;yttrium;hydrate depends on its application:
In Catalysis: Yttrium ions act as Lewis acids, facilitating the activation of substrates and promoting various chemical transformations.
In Biomedicine: Yttrium ions can be used to deliver therapeutic radiation to cancer cells, causing DNA damage and cell death.
Comparison with Similar Compounds
Similar Compounds
Yttrium(III) chloride: Another yttrium compound with similar applications in materials science and catalysis.
Yttrium(III) nitrate: Used in similar applications but differs in its solubility and reactivity.
Yttrium(III) oxide: A common yttrium compound used as a precursor for various yttrium-based materials.
Uniqueness
Acetic acid;yttrium;hydrate is unique due to its specific coordination environment, which imparts distinct properties such as solubility in water and reactivity with various ligands. This makes it particularly useful in applications requiring precise control over yttrium ion availability and reactivity.
Properties
IUPAC Name |
acetic acid;yttrium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFYYGFAEVBVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Y] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3Y |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



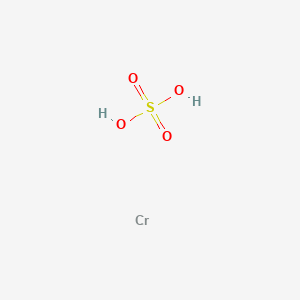
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8235685.png)
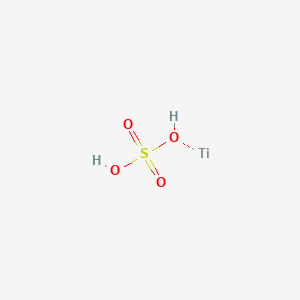
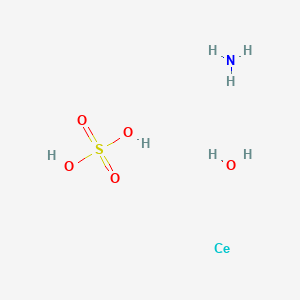
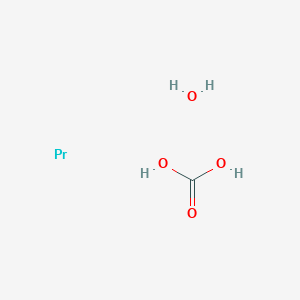
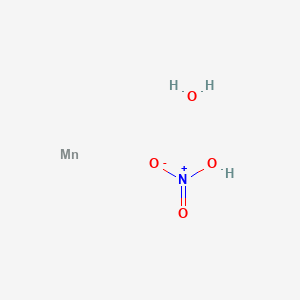
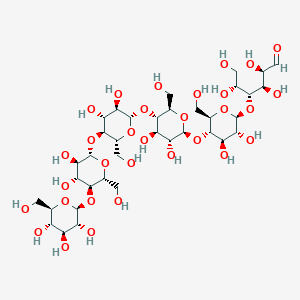
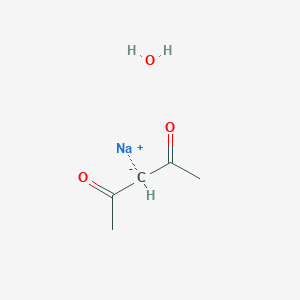
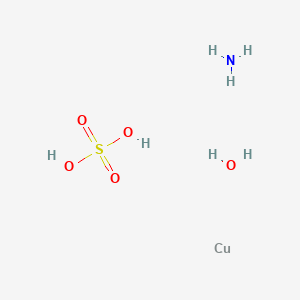
![[Dimethyl-(trimethylsilylamino)silyl]methane;erbium](/img/structure/B8235743.png)
